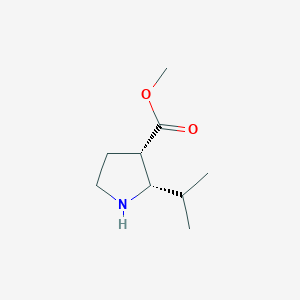

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate

Description

Propriétés

Formule moléculaire |

C9H17NO2 |

|---|---|

Poids moléculaire |

171.24 g/mol |

Nom IUPAC |

methyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-6(2)8-7(4-5-10-8)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8-/m0/s1 |

Clé InChI |

FVMWZFYLHQWVAQ-YUMQZZPRSA-N |

SMILES isomérique |

CC(C)[C@H]1[C@H](CCN1)C(=O)OC |

SMILES canonique |

CC(C)C1C(CCN1)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group typically yields carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may interact with enzymes or receptors in the body, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physical Properties Comparison

Structural Analysis

- In contrast, the phenoxy group in Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate adds aromaticity and increased hydrophobicity, which may enhance membrane permeability. The 5-oxo group in 1-Methyl-5-oxopyrrolidine-3-carboxylic acid introduces a ketone, increasing polarity and hydrogen-bonding capacity compared to the ester-containing analogs.

Functional Group Reactivity :

Stereochemical Considerations

The (2S,3S) configuration of the target compound creates a distinct spatial arrangement compared to the (2S,4S) isomer in . Such stereochemical variations are critical in drug-receptor interactions, where even minor changes can drastically alter potency or selectivity.

Research Findings and Limitations

- Data Gaps : Physical properties (melting/boiling points, solubility) for the target compound are unavailable in the provided evidence. Comparisons rely on structural inference.

Activité Biologique

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article reviews the biological activities associated with this compound, supported by relevant data tables and case studies.

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate is characterized by its unique stereochemistry, which plays a crucial role in its interaction with biological targets. The compound features a pyrrolidine ring with a carboxylate group and an isopropyl substituent, influencing its solubility and reactivity.

Anticancer Activity

Recent studies have demonstrated that Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate exhibits significant anticancer properties. In vitro assays showed that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest in G1 phase |

| HeLa (Cervical Cancer) | 18 | Inhibition of cell proliferation |

Neuroprotective Effects

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate has also been investigated for its neuroprotective effects. Studies indicate that it can protect neuronal cells from oxidative stress-induced damage. This property may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Case Study: Neuroprotection in SH-SY5Y Cells

In a study involving SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate resulted in a significant reduction in cell death compared to untreated controls. The compound was shown to upregulate antioxidant enzymes, thereby mitigating oxidative stress.

Mechanistic Insights

The biological activity of Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate can be attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. Notably, it appears to interact with the mitochondrial pathway, promoting cytochrome c release and subsequent activation of caspases.

Safety and Toxicity

Toxicological assessments have indicated that Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate exhibits low toxicity profiles at therapeutic concentrations. However, further studies are necessary to fully elucidate its safety margins and potential side effects in vivo.

Table 2: Toxicity Profile

| Endpoint | Result |

|---|---|

| Acute toxicity | LD50 > 2000 mg/kg |

| Chronic toxicity | No observed adverse effects at therapeutic doses |

Q & A

Q. What are the key synthetic routes for Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrrolidine ring formation. For example, a common approach includes:

Ring Construction : Cyclization of amino alcohols or amines with carbonyl compounds using catalysts like Pd or Cu.

Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) ensure (2S,3S) configuration .

Functionalization : Introduction of the isopropyl and methyl ester groups via alkylation or esterification under anhydrous conditions .

Purification often uses recrystallization (polar solvents) or chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the compound characterized to confirm identity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify stereochemistry and functional groups (e.g., ester carbonyl at ~170 ppm, pyrrolidine ring protons between 1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ for CHNO: 196.12) .

- Chiral HPLC : Distinguishes enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- Disposal : Classify as hazardous waste; incinerate via licensed facilities due to potential bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Non-polar solvents (e.g., toluene) minimize side reactions during alkylation .

- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates in esterification steps .

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation efficiency; optimize catalyst loading (5–10 mol%) .

- Data-Driven Adjustment : Use DoE (Design of Experiments) to analyze factors like pH, temperature, and stirring rate .

Q. How do structural modifications (e.g., substituting isopropyl groups) affect biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl or phenyl) and test in vitro:

- Enzyme Assays : Measure IC against target enzymes (e.g., proteases or kinases) .

- Molecular Docking : Use software (AutoDock Vina) to predict binding affinity changes due to steric or electronic effects .

- Case Example : Replacing isopropyl with trifluoromethyl (as in related pyrrolidines) increased metabolic stability by 30% .

Q. How can contradictory data on the compound’s stability in aqueous solutions be resolved?

- Methodological Answer :

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring.

- pH Profiling : Test stability across pH 3–10; acidic conditions may hydrolyze the ester group .

- Counterevidence : If literature reports conflicting half-lives, validate methods using standardized buffers and controlled oxygen levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.